molecular formula C6H9N5O3 B8492931 2-((2-Amino-5-nitropyrimidin-4-yl)amino)ethan-1-ol

2-((2-Amino-5-nitropyrimidin-4-yl)amino)ethan-1-ol

Cat. No. B8492931
M. Wt: 199.17 g/mol
InChI Key: CYXFGKWUKVSBEO-UHFFFAOYSA-N
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Patent
US07456282B2

Procedure details

21.86 g (0.1 mole) of 2-chloro-4-(2-hydroxyethylamino)-5-nitropyrimidine was dissolved in 500 ml of ammonia saturated ethanol solution, and maintained between 50-60° C. A stream of ammonia was bubbled through the mixture for 13 hours. After completion of the reaction, the reaction product was maintained below 5° C., and the resulting crystal was filtered, washed and dried, thereby giving 18.81 g (93% yield) of light yellow-colored 2-amino-4-(2-hydroxyethylamino)-5-nitropyrimidine.
Quantity
21.86 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][OH:11])[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][N:3]=1.[NH3:15]>>[NH2:15][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][OH:11])[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
21.86 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NCCO)[N+](=O)[O-]
Name
Quantity
500 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stream of ammonia was bubbled through the mixture for 13 hours
Duration
13 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction product was maintained below 5° C.
FILTRATION
Type
FILTRATION
Details
the resulting crystal was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)NCCO)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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